molecular formula C7H9NO3 B1283310 Ethyl 4-methylisoxazole-3-carboxylate CAS No. 38061-69-7

Ethyl 4-methylisoxazole-3-carboxylate

Cat. No. B1283310
CAS RN: 38061-69-7
M. Wt: 155.15 g/mol
InChI Key: GLIAHNBDYLZILU-UHFFFAOYSA-N
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Description

Ethyl 4-methylisoxazole-3-carboxylate is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom in the ring. The ethyl ester group at the 3-position and the methyl group at the 4-position are common structural features in this class of compounds, which are often used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of ethyl 4-methylisoxazole-3-carboxylate and its derivatives can be achieved through various synthetic routes. For instance, a general synthesis approach for 4-isoxazolecarboxylic esters, including ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate, involves annulation, condensation, cycloaddition, elimination, and esterification reactions . Another method includes the reaction of ethyl 5-aroyl-4-pyrone-2-carboxylates with hydroxylamine, which yields ethyl 4-(5-arylisoxazol-4-yl)-2,4-dioxobutanoates . Additionally, the lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate has been improved by protecting the 4-acetyl group, facilitating the introduction of various electrophiles to the 5-methyl position .

Molecular Structure Analysis

The molecular structure of isoxazole derivatives, including ethyl 4-methylisoxazole-3-carboxylate, can be characterized by spectroscopic methods such as FTIR and NMR, and confirmed by X-ray crystallography . Theoretical methods like density functional theory (DFT) can also be used to predict and analyze the molecular geometry, vibrational assignments, and chemical shifts, providing a deeper understanding of the compound's structure .

Chemical Reactions Analysis

Ethyl 4-methylisoxazole-3-carboxylate can undergo various chemical reactions due to the presence of reactive sites in its structure. For example, photolysis of related ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate in amines and alcohols suggests two competing pathways: reversible photoisomerisation to a ketene, and a loss of carbon dioxide to form a singlet imino-carbene . The lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate allows for the introduction of different electrophiles, demonstrating the compound's versatility in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 4-methylisoxazole-3-carboxylate derivatives are influenced by their molecular structure. The presence of substituents on the isoxazole ring can affect the compound's boiling point, melting point, solubility, and stability. The molecular electrostatic potential (MEP) map and Mulliken population analysis can provide insights into the hydrogen bonding sites and the distribution of electron density within the molecule . These properties are essential for understanding the reactivity and potential applications of the compound in various fields.

Scientific Research Applications

Synthesis and Medicinal Chemistry

Ethyl 4-methylisoxazole-3-carboxylate serves as a key compound in the synthesis of various medically relevant chemicals. For instance, it has been used in the development of immunomodulatory agents, as demonstrated by the transformation of 5-amino-3-methylisoxazole-4-carboxylic acid into ethyl ester of 3-methylisoxazole-4-carboxylic acid, a lead compound for new immunomodulatory agents (Ryng & Szostak, 2009). Additionally, the synthesis of chiral 2-aminoalkyloxazole-4-carboxylates from isoxazol-5(2H)-ones, involving ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate, highlights its utility in producing compounds with potential therapeutic applications (Cox, Prager, & Svensson, 2003).

Biomimetic Synthesis

Ethyl 4-methylisoxazole-3-carboxylate plays a crucial role in biomimetic synthesis, like in the high-yielding synthesis of ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate, a precursor for the convergent, biomimetic synthesis of α-cyclopiazonic acid (Moorthie, McGarrigle, Stenson, & Aggarwal, 2007).

Organic Chemistry and Functionalization

In organic chemistry, ethyl 4-methylisoxazole-3-carboxylate is used in various functionalization processes. For example, its lateral lithiation with 5,5-dimethyl-1,3-dioxanyl as a directing group illustrates its role in the functionalization of isoxazole AMPA analogs (Zhou & Natale, 1998).

Immunological Activities

Various derivatives of ethyl 4-methylisoxazole-3-carboxylate have been studied for their immunological activities. For instance, the series of 5-amino-3-methylisoxazole-4-carboxylic acid amides prepared by condensation with ethyl chloroformate showed differential stimulatory or inhibitory effects on human peripheral blood mononuclear cells (PMBC), as supported by QSAR studies (Ryng, Zimecki, Sonnenberg, & Mokrosz, 1999).

Insecticidal and Bactericidal Activity

A study focusing on the synthesis of 3-aryl-4-arylamine methyl isoxazole derivatives from ethyl 3-arylisoxazole-4-carboxylate demonstrated that some synthesized compounds exhibited good inhibitory effects against aphids and armyworms, indicating potential insecticidal and bactericidal activity (Li et al., 2020).

Safety And Hazards

The safety data sheet for a similar compound, “Ethyl 5-methylisoxazole-4-carboxylate”, indicates that it is a combustible liquid. It advises against food, drug, pesticide, or biocidal product use . Personal protective equipment, including dust masks, eyeshields, and gloves, are recommended when handling this compound .

Future Directions

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs. Given their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies . The development of robust synthetic methods for the generation of a diverse collection of heterocyclic molecules is highly desirable to accelerate the drug discovery program .

properties

IUPAC Name

ethyl 4-methyl-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-3-10-7(9)6-5(2)4-11-8-6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLIAHNBDYLZILU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20562913
Record name Ethyl 4-methyl-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20562913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-methylisoxazole-3-carboxylate

CAS RN

38061-69-7
Record name Ethyl 4-methyl-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20562913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
E Csimbók, D Takács, JA Balog, O Egyed… - Tetrahedron …, 2016 - Elsevier
… Bromination of substituted ethyl 4-methylisoxazole-3-carboxylate (3) can be achieved using NBS. Intermediate 3 can be prepared by literature procedures from commercially available …
Number of citations: 2 www.sciencedirect.com
RH Good, G Jones, JR Phipps - Journal of the Chemical Society …, 1972 - pubs.rsc.org
… Ethyl 4-Methylisoxazole- 3-carboxylate (1 5) .-Prepared as described for ester (14), but from n-propenyl acetate, in 45% yield, the ester (15) had mp 55-56', bp 165" at 18 mmHg (Found: …
Number of citations: 1 pubs.rsc.org

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